molecular formula C11H14BrNO B12071522 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine

Cat. No.: B12071522
M. Wt: 256.14 g/mol
InChI Key: CETUQHPVLRRFCK-UHFFFAOYSA-N
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Description

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of a bromine atom at the 3-position, a cyclopentyloxy group at the 6-position, and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the cyclopentyloxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: 2-carboxy-3-bromo-6-(cyclopentyloxy)pyridine or 2-formyl-3-bromo-6-(cyclopentyloxy)pyridine.

    Reduction: 3-hydro-6-(cyclopentyloxy)-2-methylpyridine.

    Substitution: 3-substituted-6-(cyclopentyloxy)-2-methylpyridine derivatives.

Scientific Research Applications

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the bromine atom and the cyclopentyloxy group can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-(cyclopentyloxy)pyridazine: Similar in structure but with a pyridazine ring instead of a pyridine ring.

    3-Bromo-6-(cyclopentyloxy)-2-ethylpyridine: Similar but with an ethyl group instead of a methyl group at the 2-position.

    3-Bromo-6-(cyclopentyloxy)-4-methylpyridine: Similar but with the methyl group at the 4-position instead of the 2-position.

Uniqueness

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, cyclopentyloxy group, and methyl group in this particular arrangement provides distinct properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-bromo-6-cyclopentyloxy-2-methylpyridine

InChI

InChI=1S/C11H14BrNO/c1-8-10(12)6-7-11(13-8)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3

InChI Key

CETUQHPVLRRFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2CCCC2)Br

Origin of Product

United States

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